REACTION_CXSMILES
|
OC[C:3]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](CNC)=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2.[C:20]([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:20][C:11]1[C:16]2[C:15](=[CH:10][C:9]3[C:4]([CH:3]=2)=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:14]=[CH:13][CH:12]=1 |f:1.2.3|
|
Name
|
10-(hydroxymethyl)-9-((methylamino)methyl)anthracene
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
OCC1=C2C=CC=CC2=C(C2=CC=CC=C12)CNC
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under nitrogen for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered hot on a sintered-glass frit
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
a yellow solid precipitated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with acetonitrile/water (4:1
|
Type
|
FILTRATION
|
Details
|
v/v), filtered on a sintered-glass frit and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=CC3=CC=CC=C3C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.632 g | |
YIELD: PERCENTYIELD | 51.6% | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |